3-Ethyloctan-1-ol
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Overview
Description
3-Ethyloctan-1-ol is an organic compound with the molecular formula C10H22O. It is a type of alcohol characterized by the presence of an ethyl group attached to the third carbon of an octane chain. This compound is a colorless liquid with a mild odor and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyloctan-1-ol can be synthesized through several methods. One common method involves the reduction of 3-ethyloctanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of 1-octene followed by hydrogenation. The hydroformylation process involves the addition of a formyl group to the double bond of 1-octene in the presence of a rhodium or cobalt catalyst, producing 3-ethyloctanal. This intermediate is then hydrogenated to yield this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyloctan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: When oxidized, this compound can form 3-ethyloctanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to 3-ethyloctane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride (SOCl2) can produce 3-ethyloctyl chloride.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: SOCl2 in the presence of pyridine.
Major Products:
Oxidation: 3-ethyloctanoic acid.
Reduction: 3-ethyloctane.
Substitution: 3-ethyloctyl chloride.
Scientific Research Applications
3-Ethyloctan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its role as a pheromone or signaling molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyloctan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, binding to receptors and triggering various cellular responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Ethyloctan-1-ol can be compared with other similar compounds such as 3-ethyloctan-3-ol and 1-octanol.
3-Ethyloctan-3-ol: This compound has a similar structure but with the hydroxyl group attached to the third carbon instead of the first. It exhibits different chemical properties and reactivity.
1-Octanol: This is a straight-chain alcohol with the hydroxyl group attached to the first carbon. It is commonly used as a solvent and in the production of plasticizers and surfactants.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct physical and chemical properties. Its branched structure can influence its reactivity and interactions with other molecules, making it valuable in specialized applications.
Properties
CAS No. |
66719-36-6 |
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Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
3-ethyloctan-1-ol |
InChI |
InChI=1S/C10H22O/c1-3-5-6-7-10(4-2)8-9-11/h10-11H,3-9H2,1-2H3 |
InChI Key |
VXOCEIUJVCHLRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC)CCO |
Origin of Product |
United States |
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